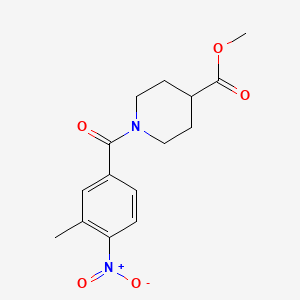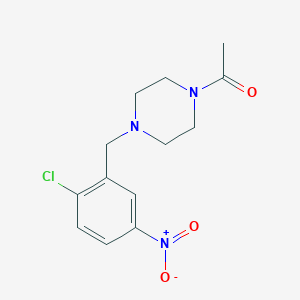
isobutyl(phenyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl(phenyl)phosphinic acid, also known as IMPA or Phenylisobutylphosphinic acid, is a chemical compound that is widely used in scientific research. IMPA is a phosphinic acid derivative that is structurally similar to phosphoric acid. It has a variety of applications in different fields of science, including chemistry, biology, and medicine.
Mécanisme D'action
Isobutyl(phenyl)phosphinic acid acts as a phosphinic acid analog to phosphoric acid, which is an essential component of many biological processes. isobutyl(phenyl)phosphinic acid can inhibit enzymes that require phosphoric acid as a cofactor, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
isobutyl(phenyl)phosphinic acid has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes such as pyruvate dehydrogenase, which is involved in energy metabolism. It can also inhibit the activity of enzymes involved in the biosynthesis of nucleotides, leading to decreased DNA and RNA synthesis. Additionally, isobutyl(phenyl)phosphinic acid has been shown to have antiviral and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
Isobutyl(phenyl)phosphinic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a variety of applications in different fields of science. However, isobutyl(phenyl)phosphinic acid can be toxic at high concentrations, and it can react with other chemicals in unexpected ways. Careful handling and storage are necessary to ensure its safe use in the lab.
Orientations Futures
There are several potential future directions for research involving isobutyl(phenyl)phosphinic acid. One area of interest is the development of new drugs that target enzymes inhibited by isobutyl(phenyl)phosphinic acid. Another area of interest is the use of isobutyl(phenyl)phosphinic acid as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new methods for synthesizing complex organic molecules. Additionally, further studies are needed to fully understand the biochemical and physiological effects of isobutyl(phenyl)phosphinic acid and its potential applications in different fields of science.
Méthodes De Synthèse
Isobutyl(phenyl)phosphinic acid can be synthesized through various methods, including the reaction of phenylmagnesium bromide with diisobutylphosphinic chloride, the reaction of chlorodiphenylphosphine with isobutylmagnesium bromide, and the reaction of phenylmagnesium bromide with isobutylphosphinic chloride. These methods have been extensively studied and optimized to produce high yields of pure isobutyl(phenyl)phosphinic acid.
Applications De Recherche Scientifique
Isobutyl(phenyl)phosphinic acid is widely used in scientific research due to its unique properties. It is commonly used as a ligand in organometallic chemistry, where it forms complexes with transition metals. It is also used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction. Additionally, isobutyl(phenyl)phosphinic acid is used in medicinal chemistry to design and synthesize new drugs.
Propriétés
IUPAC Name |
2-methylpropyl(phenyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O2P/c1-9(2)8-13(11,12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWGGWDBLLPBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CP(=O)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutylphenylphosphinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)


![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
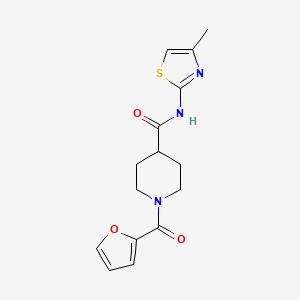
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
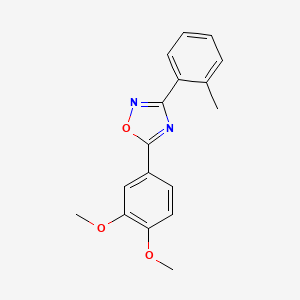
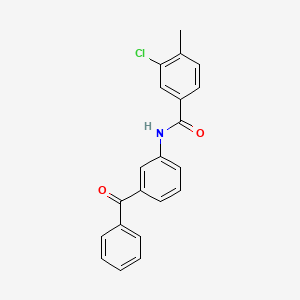
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5718622.png)
